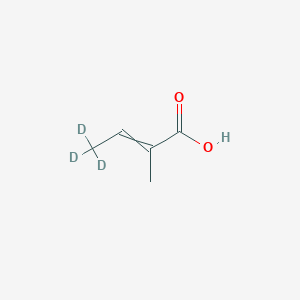

Tiglic Acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19146-57-7 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

103.13 g/mol |

IUPAC Name |

(E)-4,4,4-trideuterio-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i1D3 |

InChI Key |

UIERETOOQGIECD-VGIDZVCYSA-N |

SMILES |

CC=C(C)C(=O)O |

Isomeric SMILES |

[2H]C([2H])([2H])/C=C(\C)/C(=O)O |

Canonical SMILES |

CC=C(C)C(=O)O |

Synonyms |

(2E)-2-Methyl-2-butenoic Acid; (E)-2-Methylcrotonic Acid; (E)-2,3-Dimethylacrylic Acid; (E)-2-Methyl-2-butenoic acid; (E)-α-Methylcrotonic acid; Cevadic Acid; NSC 44235; NSC 8999; Tiglinic Acid; trans-2,3-Dimethylacrylic Acid; trans-2-Methyl-2-buteno |

Origin of Product |

United States |

Foundational & Exploratory

Tiglic Acid-d3 chemical properties and synthesis

An In-depth Technical Guide to the Chemical Properties and Synthesis of Tiglic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a deuterated derivative of tiglic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for a variety of applications, including metabolic studies and as internal standards in analytical assays.

Core Chemical Properties

This compound, also known as (2E)-2-Methyl-2-butenoic-4,4,4-d3 acid, is a stable isotopically labeled version of tiglic acid.[1] The introduction of deuterium atoms provides a distinct mass signature, making it a valuable tool in mass spectrometry-based studies.

Physicochemical Data

The following table summarizes the key chemical and physical properties of this compound and its non-deuterated counterpart, Tiglic Acid.

| Property | This compound | Tiglic Acid |

| Molecular Formula | C₅H₅D₃O₂[2] | C₅H₈O₂[3] |

| Molecular Weight | 103.13 g/mol [1][3] | 100.12 g/mol |

| CAS Number | 19146-57-7[3] | 80-59-1 |

| Appearance | White crystalline solid | Triclinic plates or rods from water[4] |

| Melting Point | Not explicitly available | 61-64 °C |

| Boiling Point | Not explicitly available | 198.5 °C (at 760 mmHg)[4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether.[4] |

| pKa | Not explicitly available | 5.02 (at 25°C)[4] |

Spectroscopic Data

| Spectrum | Data for Tiglic Acid | Expected for this compound |

| ¹H NMR | δ (ppm) in CDCl₃: 1.83 (d, 3H), 1.85 (s, 3H), 7.01 (q, 1H), 12.0 (s, 1H) | The doublet at 1.83 ppm, corresponding to the methyl group at position 4, would be absent. |

| Mass Spectrum (EI) | m/z: 100 (M+), 85, 55 | M+ peak at m/z 103. Fragmentation pattern would show a +3 Da shift for fragments containing the deuterated methyl group. |

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the synthesis of Tiglic Acid. A common and effective route involves a Grignard reaction followed by an acid-catalyzed dehydration. To introduce the deuterium label, a deuterated Grignard reagent, methyl-d3-magnesium iodide, is used as a key starting material.

Synthesis Pathway

The overall synthetic scheme is a two-step process:

-

Step 1: Nucleophilic addition of methyl-d3-magnesium iodide to pyruvic acid. This step forms the intermediate, 2-hydroxy-2-(methyl-d3)-butyric acid.

-

Step 2: Dehydration of the intermediate. The hydroxy acid intermediate is then dehydrated using a strong acid to yield this compound.

Caption: Synthesis pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol adapted from a known synthesis of Tiglic Acid.

Step 1: Synthesis of 2-Hydroxy-2-(methyl-d3)-butyric acid

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

-

Add anhydrous diethyl ether (50 mL) to the flask.

-

Slowly add a solution of methyl-d3 iodide (1.1 equivalents) in anhydrous diethyl ether (20 mL) dropwise to the magnesium turnings to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of pyruvic acid (1.0 equivalent) in anhydrous diethyl ether (30 mL) to the Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-2-(methyl-d3)-butyric acid.

Step 2: Synthesis of this compound

-

To the crude 2-hydroxy-2-(methyl-d3)-butyric acid from the previous step, add a 67% aqueous solution of sulfuric acid.

-

Heat the mixture to 130-150 °C and reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and neutralize to a pH of 3-4 with a 30% sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by recrystallization from an ethanol/water mixture.

Caption: Experimental workflow for this compound synthesis.

Logical Relationships in Synthesis

The successful synthesis of this compound is dependent on a series of logical relationships between the reactants and reaction conditions.

Caption: Key logical relationships in the synthesis of this compound.

Conclusion

This technical guide provides essential information on the chemical properties of this compound and a detailed, adaptable protocol for its synthesis. The use of a deuterated Grignard reagent is a critical step in achieving the desired isotopic labeling. This compound serves as an invaluable tool for researchers in various scientific disciplines, particularly in studies requiring mass-based differentiation from its endogenous counterpart.

References

A Technical Guide to the Isotopic Purity and Stability of Tiglic Acid-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiglic Acid-d3, the deuterated analogue of Tiglic Acid, is a critical tool in modern analytical and metabolic research. Its primary application is as an internal standard for mass spectrometry (MS)-based quantification of Tiglic Acid in complex biological matrices. The incorporation of three deuterium atoms provides a distinct mass shift without significantly altering its chemical properties, enabling precise and accurate measurement.[1] This guide provides an in-depth overview of the essential quality attributes of this compound: isotopic purity and chemical stability. Understanding these parameters is paramount for ensuring the integrity and reliability of experimental data.

Isotopic Purity Assessment

Isotopic purity is the most critical quality parameter for a deuterated standard. It defines the percentage of the molecule that is fully deuterated at the specified positions relative to molecules with fewer or no deuterium atoms (e.g., d0, d1, d2). High isotopic purity minimizes cross-contribution to the analyte signal, ensuring analytical accuracy. The primary methods for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]

Quantitative Data for Isotopic Purity

The following table summarizes typical isotopic purity data for a batch of this compound. This data is illustrative and actual values should be obtained from the supplier's Certificate of Analysis for a specific lot.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC-UV/MS |

| Isotopic Purity (d3) | ≥99% | HRMS |

| Isotopic Distribution (d0) | <0.5% | HRMS |

| Isotopic Distribution (d1) | <1.0% | HRMS |

| Isotopic Distribution (d2) | <1.0% | HRMS |

Experimental Protocol: Isotopic Purity by LC-HRMS

This protocol outlines the determination of isotopic purity using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration of 1 µg/mL.

-

LC-MS System: Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Negative (ESI-).

-

Scan Mode: Full Scan.

-

Mass Range: m/z 50-200.

-

Resolution: ≥70,000 FWHM.

-

-

Data Analysis:

-

Integrate the chromatographic peak for this compound.

-

Extract the mass spectrum across the peak.

-

Identify the ion corresponding to the deprotonated molecule [M-H]⁻. The accurate mass for d3 is 102.0652 (C₅H₄D₃O₂⁻). The corresponding masses for d0, d1, and d2 isotopologues are also extracted.

-

Calculate the relative abundance of each isotopologue (d0, d1, d2, d3) after correcting for the natural isotopic abundance of C¹³ and O¹⁸.[4]

-

The isotopic purity is reported as the percentage of the d3 species relative to the sum of all detected isotopologues.

-

Stability Assessment

The chemical stability of this compound is crucial for its use as a reliable standard. Stability studies are designed to evaluate how the purity of the compound changes under various environmental conditions over time. These studies typically include forced degradation, long-term, and accelerated stability testing, often following ICH (International Council for Harmonisation) guidelines.[5]

Forced Degradation Studies

Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and products.

Table 3.1: Illustrative Forced Degradation Data for this compound

| Stress Condition (24h) | % Recovery of Parent | Degradation Products Observed |

| 0.1 M HCl at 60°C | >99% | None Detected |

| 0.1 M NaOH at 60°C | 92.5% | Isomerization to Angelic Acid-d3 |

| 10% H₂O₂ at RT | >99% | None Detected |

| Thermal (80°C Dry Heat) | >99% | None Detected |

| Photolytic (ICH Q1B) | >99% | None Detected |

Long-Term and Accelerated Stability

Long-term studies evaluate stability under recommended storage conditions, while accelerated studies use elevated temperature to predict shelf-life.

Table 3.2: Illustrative Long-Term and Accelerated Stability Data (Solid State)

| Condition | Time Point | Purity (%) by HPLC |

| Long-Term (4°C) | 0 Months | 99.8% |

| 6 Months | 99.7% | |

| 12 Months | 99.8% | |

| 24 Months | 99.6% | |

| Accelerated (40°C / 75% RH) | 0 Months | 99.8% |

| 3 Months | 99.5% | |

| 6 Months | 99.2% |

Experimental Protocol: Stability Indicating HPLC-UV Method

-

Objective: To develop an HPLC method capable of separating the this compound peak from any potential degradation products.

-

Sample Preparation:

-

Forced Degradation: Prepare solutions of this compound (approx. 0.5 mg/mL) in the stress media (0.1 M HCl, 0.1 M NaOH, 10% H₂O₂). For thermal and photolytic studies, use the solid compound. After exposure, neutralize acid/base samples and dilute all samples to a final concentration of 50 µg/mL.

-

Long-Term/Accelerated: Prepare a 50 µg/mL solution from the stored solid material.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: Isocratic or gradient, optimized to separate degradants. (e.g., 80% A / 20% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Column Temperature: 30°C.

-

-

Data Analysis:

-

Calculate the purity of the sample at each time point using the area percent method.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Assess for the appearance of new peaks (degradants) and loss of the main peak area.

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for quality assessment and the metabolic context of Tiglic Acid.

Caption: Workflow for Isotopic Purity Determination via LC-HRMS.

Caption: General Workflow for Chemical Stability Assessment.

Caption: Biosynthetic Pathway of Tiglic Acid from Isoleucine.

References

- 1. researchgate.net [researchgate.net]

- 2. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tiglic acid - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to Deuterated Tiglic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of deuterated tiglic acid. Given the limited availability of specific experimental data for the deuterated form, this document focuses on the well-documented properties of tiglic acid as a baseline, discusses the anticipated effects of deuterium substitution, and provides detailed experimental protocols for characterization. This guide is intended to be a valuable resource for researchers utilizing deuterated compounds in metabolic studies, drug development, and analytical applications.

Introduction to Deuterated Tiglic Acid

Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid found in various natural sources. Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, serves as a powerful tool in scientific research. The isotopic substitution imparts a unique mass signature, making it invaluable for tracing metabolic pathways and serving as an internal standard in mass spectrometry-based quantification. While the chemical reactivity remains largely the same, the physical properties are subtly altered by the increased mass of deuterium.

Physical Characteristics

General Properties of Tiglic Acid

| Property | Value |

| Appearance | White to beige crystalline powder or solid.[1] |

| Odor | Spicy.[2] |

| Molecular Formula | C₅H₈O₂[1] |

| Molecular Weight | 100.12 g/mol [1] |

Thermal and Physical Constants of Tiglic Acid

| Property | Value |

| Melting Point | 61-64 °C[3][4] |

| Boiling Point | 198.5 °C at 760 mmHg; 95-96 °C at 12 mmHg[2][3] |

| Density | 0.969 g/mL at 25 °C[3][5] |

| Flash Point | 101 °C[1][5] |

| pKa | 5.02 at 25 °C[2] |

Solubility of Tiglic Acid

| Solvent | Solubility |

| Water | Slightly soluble[5] |

| Chloroform | Soluble[1][3] |

| Dichloromethane | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

| DMSO | Soluble[3] |

| Acetone | Soluble[3] |

| Oils | Insoluble[5] |

Expected Effects of Deuteration on Physical Properties

The replacement of hydrogen with deuterium increases the molecular weight of the compound. This seemingly small change can lead to measurable differences in physical properties due to the stronger C-D bond compared to the C-H bond and the overall increase in mass.

-

Melting and Boiling Points: Deuteration typically leads to a slight increase in both melting and boiling points. This is attributed to the increased molecular weight and subtle changes in intermolecular forces.

-

Density: The density of deuterated tiglic acid is expected to be slightly higher than that of its non-deuterated counterpart due to the increased mass within a similar molecular volume.

-

Spectroscopic Properties:

-

NMR Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ²H (Deuterium) NMR, signals will appear at chemical shifts similar to their proton analogues.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.

-

IR Spectroscopy: The C-D stretching and bending vibrations will appear at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations.

-

Experimental Protocols

This section provides detailed methodologies for the determination of key physical characteristics of organic compounds like deuterated tiglic acid.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of deuterated tiglic acid is finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-2°C).

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small beaker with a high-boiling point liquid (e.g., mineral oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Place a small amount of the deuterated tiglic acid sample into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it into the fusion tube containing the sample.

-

Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube or a beaker filled with a heating bath liquid.

-

Heat the apparatus gently and slowly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. For deuterated compounds, both ¹H and ²H NMR can be utilized.

Procedure for ¹H and ²H NMR:

-

Dissolve a small amount of the deuterated tiglic acid in a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on an NMR spectrometer.

-

For ¹H NMR, the absence of signals at specific chemical shifts will confirm the positions of deuteration.

-

For ²H NMR, the presence of signals will confirm the incorporation of deuterium.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Procedure:

-

Introduce a small amount of the deuterated tiglic acid sample into the mass spectrometer.

-

Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

-

The mass analyzer separates the ions based on their m/z ratio.

-

The detector records the abundance of each ion.

-

The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the deuterated compound, confirming the isotopic labeling.

Synthesis and Metabolic Pathway

Synthesis of Tiglic Acid

A common method for the synthesis of tiglic acid involves the dehydration of 2-hydroxy-2-methylbutyric acid.[6] This intermediate can be prepared via a Grignard reaction between a Grignard reagent and pyruvic acid or α-ketobutyric acid.[6][7] To synthesize a deuterated version, deuterated starting materials would be required in the synthesis process.

Caption: Synthesis of Tiglic Acid via Grignard Reaction and Dehydration.

Metabolic Pathway of Tiglic Acid

Tiglic acid is a metabolite derived from the catabolism of the branched-chain amino acid, isoleucine.[8] Inborn errors in the isoleucine degradation pathway can lead to the accumulation of tiglic acid and other intermediates.

Caption: Metabolic Pathway of Isoleucine Catabolism to Tiglic Acid.

Applications in Research and Drug Development

Deuterated tiglic acid is a valuable tool for:

-

Metabolic Flux Analysis: Tracing the fate of isoleucine and its metabolites in various biological systems.

-

Pharmacokinetic Studies: Using it as an internal standard for the quantification of tiglic acid or related compounds in biological matrices.

-

Enzyme Mechanism Studies: Investigating the kinetics and mechanisms of enzymes involved in branched-chain amino acid metabolism.

-

Drug Development: In the context of metabolic disorders, deuterated compounds can be used to understand disease pathology and to develop and test new therapeutic interventions.

Conclusion

While specific physical constants for deuterated tiglic acid are not widely published, a comprehensive understanding can be built upon the well-established data for its non-deuterated form and the predictable effects of isotopic substitution. The provided experimental protocols offer a solid foundation for the characterization of this and other deuterated compounds. The elucidation of its role in the isoleucine metabolic pathway underscores its importance in biochemical and pharmaceutical research. This guide serves as a foundational resource for scientists and researchers working with deuterated tiglic acid, facilitating its effective use in a variety of scientific applications.

References

- 1. Disorders of branched chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tiglic acid - Wikipedia [en.wikipedia.org]

- 5. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 6. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inborn errors of isoleucine degradation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Branched-Chain Amino Acid Metabolism Disorders - Children's Health Issues - MSD Manual Consumer Version [msdmanuals.com]

In-Depth Technical Guide to Tiglic Acid-d3 (CAS: 19146-57-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tiglic Acid-d3 (d3-Tiglic Acid), a deuterated analog of tiglic acid. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as an internal standard and metabolic tracer.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of tiglic acid, where three hydrogen atoms on the methyl group at the C4 position are replaced with deuterium. This substitution imparts a higher molecular weight, which is crucial for its use in mass spectrometry-based applications, without significantly altering its chemical reactivity.

| Property | Value | Citation |

| CAS Number | 19146-57-7 | [1] |

| Molecular Formula | C₅H₅D₃O₂ | [1] |

| Molecular Weight | 103.13 g/mol | [1] |

| IUPAC Name | (E)-4,4,4-trideuterio-2-methylbut-2-enoic acid | [1] |

| Synonyms | (2E)-2-Methyl-2-butenoic-4,4,4-d3 acid, Tiglic acid (4,4,4-D3) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. | |

| Isotopic Purity | Typically >98% (varies by supplier) |

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for its unlabeled counterpart, primarily through the use of a deuterated Grignard reagent. A common route involves the reaction of a deuterated Grignard reagent, such as methyl-d3-magnesium iodide, with a suitable keto-acid or its ester, followed by dehydration.

Experimental Protocol: Synthesis via Grignard Reaction and Dehydration

This protocol is an adaptation of a known synthesis for unlabeled tiglic acid. The key modification is the use of a deuterated Grignard reagent.

Materials:

-

Iodo-d3-methane (CD₃I)

-

Magnesium turnings

-

Pyruvic acid (or its ethyl ester)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Preparation of Methyl-d3-magnesium Iodide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of iodo-d3-methane in anhydrous diethyl ether or THF to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the reaction is complete, the deuterated Grignard reagent is ready for the next step.

-

-

Reaction with Pyruvic Acid:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of pyruvic acid in anhydrous diethyl ether or THF to the Grignard reagent. This reaction is also exothermic and should be carefully controlled.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

-

Hydrolysis and Dehydration:

-

Carefully quench the reaction by slowly adding it to a mixture of ice and dilute sulfuric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 2-hydroxy-2-methyl-d3-butyric acid.

-

Heat the crude product with concentrated sulfuric acid to induce dehydration, forming this compound.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of hexane and ethyl acetate, to yield the final product.

-

Synthesis workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons at the C4 position (typically around 1.8 ppm for unlabeled tiglic acid) will be absent. The other signals, including the vinyl proton and the methyl protons at the C2 position, should remain largely unchanged in their chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show a characteristic triplet for the deuterated carbon (CD₃) due to C-D coupling. The chemical shift of this carbon will be slightly different from the corresponding CH₃ group in unlabeled tiglic acid.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M+) that is 3 mass units higher than that of unlabeled tiglic acid. The fragmentation pattern is expected to be similar, but fragments containing the deuterated methyl group will also be shifted by 3 mass units. This mass shift is the basis for its use as an internal standard.

Applications in Research

This compound is a valuable tool in various research areas, particularly in metabolomics and drug metabolism studies.

Use as an Internal Standard

Due to its similar chemical and physical properties to endogenous tiglic acid and its distinct mass, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS, GC-MS). It is added to biological samples at a known concentration at an early stage of sample preparation to correct for variations in sample processing and instrument response.

Workflow for using this compound as an internal standard.

Metabolic Tracing Studies

Tiglic acid is an intermediate in the metabolism of the amino acid isoleucine. Labeled this compound can be used as a tracer to study the flux through this metabolic pathway in various physiological and pathological conditions. By administering this compound to cells or organisms and tracking the incorporation of the deuterium label into downstream metabolites, researchers can gain insights into the dynamics of isoleucine metabolism.

This in-depth technical guide provides a solid foundation for researchers and professionals working with this compound. While specific experimental data for the deuterated compound is limited in public resources, the provided information on its properties, synthesis, and applications, along with the illustrative diagrams, should facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the In Vitro Metabolism of Tiglic Acid-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiglic acid ((2E)-2-methylbut-2-enoic acid) is a monocarboxylic unsaturated organic acid found in various natural sources, including croton oil and the defensive secretions of some insects.[1] In humans, it is a metabolite that can accumulate in certain inborn errors of metabolism.[2] The deuterated form, Tiglic Acid-d3, serves as a valuable tool in metabolic studies, enabling tracer experiments to elucidate its metabolic pathways and fluxes. Understanding the in vitro metabolism of this compound is crucial for researchers in drug development and metabolic diseases to characterize its biochemical transformations, identify key enzymes involved, and assess potential metabolic liabilities.

This technical guide outlines the core principles and methodologies for studying the in vitro metabolism of this compound. It covers its known metabolic context, detailed experimental protocols, data presentation strategies, and visual representations of the metabolic pathway and experimental workflow.

Metabolic Context of Tiglic Acid

The metabolism of Tiglic Acid is intrinsically linked to the catabolism of the branched-chain amino acid isoleucine. In various organisms, including certain beetles, Tiglic Acid is biosynthesized from isoleucine via 2-methylbutyric acid.[3] In mammalian systems, the metabolic pathway involves the conversion of Tiglic Acid to its coenzyme A thioester, tiglyl-CoA. This intermediate is a crucial player in several metabolic routes.

The primary metabolic pathway for Tiglic Acid is expected to proceed as follows:

-

Activation to Tiglyl-CoA: Tiglic Acid is activated by a CoA ligase to form tiglyl-CoA.

-

Hydration: Tiglyl-CoA is hydrated by enoyl-CoA hydratase.

-

Dehydrogenation: The resulting hydroxyacyl-CoA is oxidized by a dehydrogenase.

-

Thiolysis: The ketoacyl-CoA undergoes thiolytic cleavage to yield acetyl-CoA and propionyl-CoA.

These products, acetyl-CoA and propionyl-CoA, are central metabolites that can enter the citric acid cycle and other significant metabolic pathways.

Signaling and Metabolic Interactions

While specific signaling pathways directly regulated by Tiglic Acid metabolism are not well-documented, studies have shown that Tiglic Acid can influence other metabolic processes. For instance, at a concentration of 1 mM, it has been observed to inhibit the interconversion of glycine and serine in cultured human fibroblasts.[4] This suggests potential interactions with one-carbon metabolism.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are adapted from established methods for studying the in vitro metabolism of short-chain fatty acids (SCFAs) and can be applied to the investigation of this compound.

In Vitro Model Systems

Commonly used in vitro systems for metabolism studies include:

-

Liver Microsomes: Useful for studying phase I (cytochrome P450-mediated) and some phase II reactions.

-

Hepatocytes (Primary or Cultured Cell Lines): Provide a more complete metabolic picture, encompassing both phase I and phase II enzymes, as well as cellular uptake and transport processes.

-

Subcellular Fractions (e.g., Mitochondria): For investigating specific metabolic pathways localized to certain organelles.

For this compound, which is expected to undergo mitochondrial β-oxidation-like metabolism, hepatocytes or isolated mitochondria are highly relevant systems.

General Experimental Workflow

The overall workflow for an in vitro metabolism study of this compound is depicted below.

References

- 1. Tiglic acid - Wikipedia [en.wikipedia.org]

- 2. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tiglic acid | 80-59-1 | Benchchem [benchchem.com]

A Technical Guide to Exploratory Studies Using Tiglic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential exploratory studies utilizing Tiglic Acid-d3, a deuterated stable isotope of the naturally occurring monocarboxylic unsaturated organic acid, Tiglic Acid. While extensive research on this compound is still emerging, this document consolidates the current understanding of Tiglic Acid's biological activity and the established methodologies for using stable isotope tracers in metabolic research. It offers a foundational framework for researchers and drug development professionals to design and execute novel studies investigating the metabolic fate and pharmacological effects of Tiglic Acid and its derivatives. This guide covers the synthesis of this compound, proposes detailed experimental protocols for its use as a metabolic tracer, and presents hypothetical data in structured tables and visualizations to illustrate its potential applications.

Introduction to Tiglic Acid and the Rationale for Deuteration

Tiglic acid, or (2E)-2-methylbut-2-enoic acid, is a naturally occurring organic compound found in various plants, such as croton oil, and as a constituent of the defensive secretions of certain insects.[1][2] It has garnered interest in the scientific community due to its diverse biological activities. Studies have indicated that tiglic acid and its derivatives possess anti-inflammatory properties and can act as agonists for the free fatty acid receptor 2 (FFA2), leading to the upregulation of peptide YY (PYY) expression, which is relevant in the research of obesity and diabetes.[3]

The use of a deuterated form, this compound, offers a powerful tool for metabolic research. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[4] Replacing specific hydrogen atoms with deuterium creates an isotopically labeled compound that is chemically identical to its parent molecule in most biological systems but can be distinguished by its higher mass. This mass difference allows for its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to trace the metabolic fate of the molecule in complex biological systems.[4][5][6]

Key Advantages of Using this compound:

-

Metabolic Fate and Pharmacokinetics: Elucidate the absorption, distribution, metabolism, and excretion (ADME) pathways of tiglic acid.

-

Target Engagement and Mechanism of Action: Investigate how tiglic acid interacts with its biological targets and influences downstream metabolic pathways.

-

Bioavailability Studies: Accurately quantify the amount of administered tiglic acid that reaches systemic circulation.

-

Flux Analysis: Determine the rate of metabolic conversion of tiglic acid through various pathways.

Synthesis of this compound

The introduction of a trideuterated methyl group (CD₃) into the tiglic acid structure can be achieved through multi-step organic synthesis. A common strategy involves the use of a deuterated Grignard reagent. The following is a plausible synthetic protocol based on established chemical reactions.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Grignard Reaction with a Deuterated Reagent

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings.

-

Slowly add a solution of methyl-d3 iodide in anhydrous diethyl ether to initiate the formation of the Grignard reagent (CD₃MgI).

-

Once the Grignard reagent is formed, cool the flask in an ice bath and slowly add a solution of α-ketobutyric acid in anhydrous diethyl ether.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-2-(trideuteriomethyl)butyric acid intermediate.

Step 2: Dehydration to this compound

-

To the crude intermediate from Step 1, add concentrated sulfuric acid.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it over crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[9]

Proposed Exploratory Study: Tracing the Metabolic Fate of this compound in a Cellular Model

This section outlines a hypothetical exploratory study to trace the metabolic fate of this compound in a relevant cell line, such as the human enteroendocrine NCI-H716 cell line, where tiglic acid has been shown to upregulate PYY expression.[3]

Experimental Workflow

Caption: Experimental workflow for a metabolic tracing study.

Detailed Experimental Protocol

-

Cell Culture: Culture NCI-H716 cells in the appropriate medium and conditions until they reach 80-90% confluency.

-

Treatment: Replace the culture medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).

-

Time-course Incubation: Incubate the cells for different time points (e.g., 0, 2, 6, 12, and 24 hours).

-

Sample Collection: At each time point, collect both the cell culture supernatant and the cell pellets.

-

Metabolite Extraction:

-

For the supernatant, perform a simple protein precipitation with a cold organic solvent (e.g., acetonitrile).

-

For the cell pellets, perform a more rigorous extraction, such as the Folch method, to separate polar and nonpolar metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Develop a targeted method to detect and quantify this compound and its potential deuterated metabolites based on their predicted mass-to-charge ratios (m/z).

-

-

Data Analysis:

-

Process the raw LC-MS/MS data to identify and quantify the deuterated species.

-

Plot the concentration of this compound and its metabolites over time to determine the kinetics of its metabolism.

-

Use pathway analysis software to map the identified metabolites onto known metabolic pathways.

-

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data that could be generated from the proposed exploratory study.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Targeted LC-MS/MS Analysis

| Compound | Molecular Formula | Predicted [M-H]⁻ m/z |

| Tiglic Acid (unlabeled) | C₅H₈O₂ | 99.0451 |

| This compound | C₅H₅D₃O₂ | 102.0639 |

| Hypothetical Metabolite A (e.g., Hydroxylated this compound) | C₅H₄D₃O₃ | 118.0588 |

| Hypothetical Metabolite B (e.g., Tiglyl-CoA-d3) | C₂₆H₃₇D₃N₇O₁₇P₃S | 869.1624 |

Table 2: Hypothetical Time-Course Concentration of this compound and its Metabolites in NCI-H716 Cells (Intracellular, nmol/mg protein)

| Time (hours) | This compound | Metabolite A-d3 | Metabolite B-d3 |

| 0 | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |

| 2 | 15.2 ± 1.8 | 1.5 ± 0.2 | 0.8 ± 0.1 |

| 6 | 8.5 ± 1.1 | 4.2 ± 0.5 | 2.1 ± 0.3 |

| 12 | 3.1 ± 0.4 | 6.8 ± 0.9 | 3.5 ± 0.4 |

| 24 | 0.8 ± 0.1 | 5.5 ± 0.7 | 2.8 ± 0.3 |

Potential Metabolic Pathways and Visualization

Based on the known metabolism of other short-chain fatty acids, a potential metabolic pathway for tiglic acid involves its activation to a coenzyme A (CoA) ester, followed by further metabolism.

Caption: Hypothetical metabolic and signaling pathway of this compound.

Conclusion

This compound represents a valuable tool for advancing our understanding of the metabolic and signaling roles of tiglic acid. This technical guide provides a foundational framework for researchers to design and implement exploratory studies using this stable isotope tracer. The proposed synthesis and experimental protocols, along with the illustrative data and pathway visualizations, offer a starting point for investigating the pharmacokinetics, metabolic fate, and mechanism of action of tiglic acid in various biological systems. Such studies will be instrumental in evaluating the therapeutic potential of tiglic acid and its derivatives in metabolic and inflammatory diseases.

References

- 1. Tiglic acid | 80-59-1 | Benchchem [benchchem.com]

- 2. Tiglic acid | CAS#:80-59-1 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN111233654A - Simple method for synthesizing tiglic acid - Google Patents [patents.google.com]

- 8. Tiglic acid synthesis - chemicalbook [chemicalbook.com]

- 9. TIGLIC ACID synthesis - chemicalbook [chemicalbook.com]

The Natural Occurrence of Tiglic and Angelic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of tiglic acid and its geometric isomer, angelic acid. Found in a variety of plants and even in the defense mechanisms of insects, these unsaturated monocarboxylic acids and their esters are of growing interest for their potential applications in pharmaceuticals and fragrances. This document provides a comprehensive overview of their natural sources, quantitative data on their prevalence, detailed experimental protocols for their analysis, and an examination of their biosynthetic pathways.

Introduction to Tiglic and Angelic Acids

Tiglic acid ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid) are cis-trans isomers. Angelic acid, the cis isomer, is less stable and can be converted to the more stable trans isomer, tiglic acid, through heat or in the presence of inorganic acids.[1] This guide will delve into the distinct natural sources and concentrations of these two isomers.

Natural Sources and Quantitative Data

Tiglic and angelic acids are found in various natural sources, primarily in the essential oils of certain plants and as components of insect defensive secretions. The following tables summarize the quantitative data available on their occurrence.

Table 1: Quantitative Occurrence of Angelic Acid and its Esters in Plants

| Plant Species | Plant Part | Compound | Concentration (%) | Reference |

| Anthemis nobilis (Roman Chamomile) | Flowers | Isobutyl angelate | 37.22 | |

| Anthemis nobilis (Roman Chamomile) | Flowers | 2-Methylbutyl angelate | 18.71 | |

| Anthemis nobilis (Roman Chamomile) | Flowers | Methylallyl angelate | 11.85 | |

| Angelica archangelica (Garden Angelica) | Root | Angelic acid | ~0.3 | [1] |

Table 2: Quantitative Occurrence of Tiglic Acid and its Esters in Plants

| Plant Species | Plant Part | Compound | Concentration (%) | Reference |

| Pelargonium graveolens (Rose Geranium) | Leaves | Geranyl tiglate | 0.99 - 4.52 | |

| Pelargonium graveolens (Rose Geranium) | Leaves | Geranyl tiglate | 1.682 | |

| Croton tiglium (Croton) | Seed Oil | Tiglic acid | Present* | [2] |

Table 3: Qualitative Occurrence of Tiglic and Angelic Acids in Animal Sources

| Animal Species | Secretion Type | Compounds Detected | Relative Abundance | Reference |

| Pterostichus (Hypherpes) californicus (Carabid Beetle) | Pygidial gland defensive fluid | Tiglic acid, 2-methylbutyric acid, ethacrylic acid | - | |

| Various Carabid Beetles | Pygidial gland defensive secretions | Methacrylic acid, Tiglic acid, Angelic acid | Methacrylic acid is often the most dominant, followed by tiglic and angelic acids. |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of tiglic and angelic acids and their esters from natural sources.

Extraction and Quantification of Angelic Acid Esters from Anthemis nobilis (Roman Chamomile) Flowers

Objective: To extract the essential oil from Roman chamomile flowers and quantify the concentration of angelic acid esters using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fresh or dried Roman chamomile flowers

-

Clevenger-type apparatus for hydrodistillation

-

Distilled water

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Helium (carrier gas)

-

DB-5 or equivalent non-polar capillary column

-

Standards of angelic acid esters (e.g., isobutyl angelate)

Protocol:

-

Sample Preparation: Weigh approximately 100 g of dried Roman chamomile flowers.

-

Hydrodistillation:

-

Place the chamomile flowers in a 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger-type apparatus for hydrodistillation.

-

Heat the flask to boiling and continue the distillation for 3 hours, collecting the essential oil.

-

After distillation, allow the apparatus to cool and carefully collect the oil layer.

-

-

Drying the Essential Oil: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis:

-

Sample Preparation for GC-MS: Prepare a 1% (v/v) solution of the dried essential oil in a suitable solvent (e.g., hexane or ethanol).

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold at 240 °C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan range of 40-400 m/z.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of angelic acid esters.

-

Identify the angelic acid ester peaks in the sample chromatogram based on their retention times and mass spectra compared to the standards.

-

Quantify the concentration of each ester by comparing its peak area to the calibration curve.

-

-

Extraction and Quantification of Tiglic Acid from Croton tiglium Seeds

Objective: To extract the oil from Croton tiglium seeds and quantify the concentration of free tiglic acid using gas chromatography-flame ionization detection (GC-FID) after derivatization.

Materials:

-

Croton tiglium seeds

-

Soxhlet apparatus

-

n-Hexane

-

Rotary evaporator

-

Methanol

-

Acetyl chloride (for derivatization)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Helium (carrier gas)

-

Polar capillary column (e.g., BPX70)

-

Tiglic acid standard

Protocol:

-

Oil Extraction:

-

Grind the Croton tiglium seeds into a fine powder.

-

Place the powdered seeds in a thimble and perform Soxhlet extraction with n-hexane for 6-8 hours.

-

After extraction, evaporate the n-hexane using a rotary evaporator to obtain the crude croton oil.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To a known amount of the extracted croton oil (e.g., 100 mg), add 2 mL of a 5% solution of acetyl chloride in methanol.

-

Heat the mixture at 60 °C for 1 hour in a sealed vial.

-

After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.

-

Extract the FAMEs with 1 mL of n-hexane.

-

Dry the hexane layer over anhydrous magnesium sulfate.

-

-

GC-FID Analysis:

-

Sample Preparation for GC-FID: The hexane solution containing the FAMEs can be directly injected.

-

GC-FID Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Column: BPX70 (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of methyl tiglate (prepared by derivatizing tiglic acid standard).

-

Identify the methyl tiglate peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the concentration of methyl tiglate by comparing its peak area to the calibration curve. The concentration of tiglic acid in the original oil can then be calculated.

-

-

Biosynthesis and Signaling Pathways

The biosynthesis of tiglic acid has been studied in carabid beetles, where it is derived from the catabolism of the amino acid isoleucine. The proposed pathway is illustrated below. The biosynthesis of angelic acid in plants of the Apiaceae family is less well understood but is also believed to originate from isoleucine metabolism.

Biosynthesis of tiglic acid from isoleucine in carabid beetles.

The pathway begins with the transamination of isoleucine to α-keto-β-methylvalerate, which is then oxidatively decarboxylated to 2-methylbutyryl-CoA. Dehydrogenation of 2-methylbutyryl-CoA yields tiglyl-CoA, which is subsequently hydrolyzed to tiglic acid.

Conclusion

Tiglic and angelic acids, along with their various esters, are naturally occurring compounds with a scattered but significant presence in the plant and animal kingdoms. While quantitative data is available for some sources, such as Roman chamomile and geranium, further research is needed to quantify their concentrations in other key sources like croton oil. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in the extraction and analysis of these compounds. The elucidation of their biosynthetic pathways, particularly in plants, remains an area ripe for further investigation. This technical guide serves as a foundational resource for scientists and professionals in drug development, providing the necessary information to explore the potential of these fascinating natural isomers.

References

A Technical Guide to the Theoretical Mass and Analysis of Tiglic Acid-d3

This document provides a detailed overview of the theoretical mass of deuterated Tiglic Acid (Tiglic Acid-d3), alongside relevant experimental protocols for its synthesis and analysis, and its context within metabolic pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolic research, where isotopically labeled compounds are crucial for tracing and quantifying metabolic fluxes.

Quantitative Data: Theoretical Mass Calculation

The theoretical mass of this compound is calculated based on the sum of the atomic masses of its constituent atoms. The deuterated form, for the purpose of this guide, assumes the substitution of three hydrogen atoms with three deuterium atoms on one of the methyl groups.

The chemical formula for Tiglic Acid is C₅H₈O₂.[1] For this compound, the formula becomes C₅H₅D₃O₂. The calculation of its theoretical mass is summarized in the table below.

| Element/Isotope | Symbol | Count | Atomic Mass (Da) | Total Mass (Da) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Deuterium | D | 3 | 2.014 | 6.042 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| This compound | C₅H₅D₃O₂ | 103.135 |

Experimental Protocols

The synthesis and analysis of isotopically labeled compounds such as this compound require specific methodologies to ensure high isotopic purity and correct characterization.

2.1. Synthesis of α-Deuterated Carboxylic Acids

A general and environmentally friendly protocol for the synthesis of α-deuterated carboxylic acids can be adapted for this compound. This method involves hydrogen/deuterium exchange and decarboxylation of a suitable malonic acid precursor in the presence of heavy water (D₂O).

Protocol Outline:

-

Precursor Synthesis: Synthesize a malonic acid derivative that will yield Tiglic Acid upon decarboxylation.

-

Hydrogen/Deuterium Exchange: Dissolve the malonic acid precursor in D₂O. The acidic α-protons will exchange with deuterium from the solvent. This step may be facilitated by gentle heating.

-

Decarboxylation: Heat the solution to induce decarboxylation, which results in the formation of the α-deuterated carboxylic acid.

-

Purification: The resulting deuterated Tiglic Acid can often be used without extensive purification. If necessary, standard techniques like recrystallization or chromatography can be employed.

-

Characterization: Confirm the purity and isotopic enrichment of the final product using NMR and mass spectrometry.

2.2. Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and determine the degree of deuteration by observing the disappearance or reduction in the intensity of the proton signals corresponding to the deuterated positions. For this compound, the signal for one of the methyl groups would be significantly diminished or absent.

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the deuterated compound. The mass spectrum of this compound will show a molecular ion peak at m/z corresponding to its calculated theoretical mass (103.135 Da), shifted from the mass of the unlabeled Tiglic Acid (100.116 g/mol ).

Metabolic Pathway Visualization

Tiglic acid is an intermediate in the metabolism of the branched-chain amino acid, isoleucine.[2][3] In this pathway, isoleucine is catabolized to produce acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[4][5][6][7] Tiglic acid is formed as its coenzyme A thioester, tiglyl-CoA.[3] Inborn errors of metabolism, such as certain organic acidemias, can lead to the accumulation of tiglic acid and other intermediates of this pathway.[8][9][10]

The following diagram illustrates the simplified metabolic pathway of isoleucine, highlighting the position of Tiglyl-CoA.

Caption: Simplified metabolic pathway of isoleucine catabolism.

References

- 1. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovemed.com [dovemed.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. D- and L-isoleucine metabolism and regulation of their pathways in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoleucine Metabolism: Pathways, Regulation, and Physiological Significance - Creative Proteomics [creative-proteomics.com]

- 8. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]

- 9. Inborn errors of metabolism associated with hyperglycaemic ketoacidosis and diabetes mellitus: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to the Solubility of Tiglic Acid-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Tiglic acid is a monocarboxylic unsaturated organic acid found in croton oil and other natural sources.[1][2] Its deuterated isotopologue, Tiglic Acid-d3, is often used as an internal standard in analytical methods or to trace the metabolic fate of the parent compound. Understanding its solubility is crucial for sample preparation, formulation development, and interpreting experimental results.

Qualitative Solubility Data

Based on available data for the non-deuterated form, Tiglic Acid, the following table summarizes its qualitative solubility in a range of common organic solvents. It is important to note that isotopic labeling with deuterium is not expected to significantly alter the fundamental solubility properties of the molecule in organic solvents.

| Solvent Class | Solvent | Qualitative Solubility |

| Halogenated | Chloroform | Soluble[3][4] |

| Dichloromethane | Soluble[3][4] | |

| Ester | Ethyl Acetate | Soluble[3][4] |

| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Soluble[3][4] |

| Ketone | Acetone | Soluble[3][4] |

| Alcohol | Ethanol | Soluble[5] |

| Ether | Diethyl Ether | Soluble[5] |

| Aqueous | Hot Water | Freely Soluble[5] |

| Cold Water | Sparingly Soluble[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound in specific organic solvents, a standardized experimental protocol is essential. The following methodology is based on the widely accepted shake-flask method, which is a robust technique for determining the equilibrium solubility of a compound.

Objective:

To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent to ensure that saturation is achieved.

-

Pipette a known volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Quantitatively dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the saturated solution from the calibration curve, accounting for the dilution factor.

-

The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the solubility determination protocol.

References

Methodological & Application

Application Note: Quantitative Analysis of Short-Chain Acylcarnitines and Related Metabolites using a Stable Isotope-Labeled Internal Standard, Tiglic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics plays a pivotal role in understanding disease mechanisms and in the development of novel therapeutics. Accurate and robust quantification of metabolites is critical for these studies. Short-chain acylcarnitines are key intermediates in fatty acid and amino acid metabolism. Altered levels of these metabolites can be indicative of inborn errors of metabolism and other complex diseases like the metabolic syndrome.[1][2][3] Tiglic acid is a five-carbon branched-chain unsaturated fatty acid, and its carnitine ester, tiglylcarnitine, is a key biomarker for certain metabolic disorders.

This application note provides a detailed protocol for the quantitative analysis of short-chain acylcarnitines and related metabolites in biological matrices, such as plasma and tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tiglic Acid-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle

The methodology is based on the principle of stable isotope dilution. A known amount of this compound, which is chemically identical to the analyte of interest (tiglic acid and its derivatives) but has a different mass, is added to the sample at the beginning of the workflow. This internal standard co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. The ratio of the analyte to the internal standard is used to calculate the concentration of the analyte, thereby minimizing analytical variability.

Metabolic Significance

Short-chain acylcarnitines are formed during the mitochondrial beta-oxidation of fatty acids and the catabolism of branched-chain amino acids (isoleucine, leucine, and valine). They are essential for transporting acyl groups across the mitochondrial membrane. The accumulation of specific acylcarnitines in biological fluids can indicate a blockage in these metabolic pathways, providing valuable diagnostic information.

Caption: Simplified overview of the role of acylcarnitines in metabolism.

Experimental Protocols

Sample Preparation (Plasma)

This protocol is adapted for the extraction of short-chain acylcarnitines from plasma samples.

Materials:

-

Plasma samples

-

This compound internal standard solution (1 µg/mL in methanol)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the this compound internal standard solution.

-

Add 200 µL of cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable for separating short-chain acylcarnitines (e.g., 100 x 2.1 mm, 2.7 µm particle size).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient can be optimized. For example:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: For all acylcarnitines, the precursor ion is the molecular ion [M+H]+.

-

Product Ion: A common product ion for acylcarnitines is m/z 85, corresponding to the carnitine moiety.

-

MRM Transitions: Specific transitions for each analyte and the internal standard need to be optimized.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tiglylcarnitine | 244.15 | 85.1 | 20 |

| This compound (IS) | [M+H]+ of this compound | Specific fragment | Optimized |

| C2-Carnitine | 204.12 | 85.1 | 18 |

| C3-Carnitine | 218.14 | 85.1 | 18 |

| C4-Carnitine | 232.15 | 85.1 | 20 |

| C5-Carnitine | 246.17 | 85.1 | 20 |

Note: The exact m/z values for this compound and its fragment need to be determined based on the specific labeled positions.

Data Analysis and Presentation

The concentration of each analyte is calculated using the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed using known concentrations of the analytes spiked into a similar matrix.

Quantitative Data Summary

The following table structure should be used to present the quantitative results for clear comparison.

| Sample ID | Tiglylcarnitine (µM) | C2-Carnitine (µM) | C3-Carnitine (µM) | C4-Carnitine (µM) | C5-Carnitine (µM) |

| Control 1 | |||||

| Control 2 | |||||

| Treatment 1 | |||||

| Treatment 2 |

Workflow Visualization

References

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

Application Notes and Protocols: Quantitative Analysis of Tiglic Acid using Tiglic Acid-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid is a monocarboxylic unsaturated organic acid found in various natural sources, including croton oil and the defensive secretions of certain insects.[1] Its presence and concentration in biological systems can be of interest in various research fields, including metabolomics and the study of inborn errors of metabolism. Accurate quantification of tiglic acid in complex biological matrices requires a robust and reliable analytical method. This document provides a detailed protocol for the quantitative analysis of tiglic acid in biological samples using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Tiglic Acid-d3.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of accurate quantification in mass spectrometry. This technique, known as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to the sample.[2] Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled standard, matrix effects and variations in sample preparation and instrument response can be effectively normalized, leading to highly accurate and precise quantification.[2][3][4]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of compounds in complex mixtures. The fundamental principle involves the addition of a known amount of an isotopically enriched version of the analyte (in this case, this compound) to the sample. This "spike" serves as an internal standard that behaves nearly identically to the endogenous analyte (Tiglic Acid) throughout the entire analytical process, including extraction, derivatization (if any), and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the presence of deuterium atoms. By measuring the peak area ratio of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately determined, as this ratio is directly proportional to the analyte's concentration.

Materials and Reagents

-

Tiglic Acid (≥98% purity)

-

This compound (≥98% purity, 98% isotopic enrichment)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Human Plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Stock Solution Preparation

-

Tiglic Acid Stock Solution (1 mg/mL): Accurately weigh 1 mg of Tiglic Acid and dissolve it in 1 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

Working Solution Preparation

-

Tiglic Acid Working Solution (10 µg/mL): Dilute the Tiglic Acid stock solution 1:100 with 50:50 (v/v) acetonitrile:water.

-

This compound Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution 1:1000 with 50:50 (v/v) acetonitrile:water.

Calibration Curve Preparation

Prepare a series of calibration standards by spiking the appropriate amount of the Tiglic Acid working solution into the biological matrix (e.g., human plasma).

| Calibration Level | Concentration (ng/mL) | Volume of 10 µg/mL Tiglic Acid (µL) | Volume of Matrix (µL) |

| 1 | 1 | 1 | 999 |

| 2 | 5 | 5 | 995 |

| 3 | 10 | 10 | 990 |

| 4 | 50 | 50 | 950 |

| 5 | 100 | 100 | 900 |

| 6 | 250 | 25 | 975 (of a 1 µg/mL solution) |

| 7 | 500 | 50 | 950 (of a 1 µg/mL solution) |

| 8 | 1000 | 100 | 900 (of a 1 µg/mL solution) |

Sample Preparation

-

Pipette 100 µL of each calibration standard, quality control sample, and study sample into separate microcentrifuge tubes.

-

Add 10 µL of the this compound internal standard working solution (1 µg/mL) to each tube.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

References

Application Note: High-Throughput Analysis of Tiglic Acid-d3 using a Novel LC-MS/MS Method

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tiglic Acid-d3 in plasma samples. Tiglic acid is a key metabolite in the isoleucine catabolic pathway, and its accurate measurement is crucial for the study of various metabolic disorders. This method utilizes a simple protein precipitation step followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The developed method is suitable for high-throughput clinical research and drug development applications.

Introduction

Tiglic acid, a five-carbon unsaturated organic acid, is an intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of tiglic acid in biological fluids are indicative of certain inborn errors of metabolism, such as beta-ketothiolase deficiency and propionic acidemia. Therefore, the accurate and precise quantification of this biomarker is of significant diagnostic and research interest.